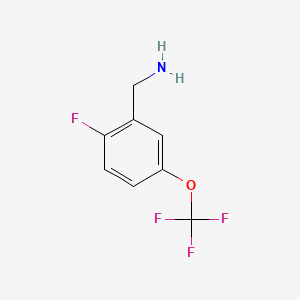

2-Fluoro-5-(trifluoromethoxy)benzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLPGBRZXRZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395768 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-13-1 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Trifluoromethoxy Benzylamine and Its Structural Analogs

Classical Approaches in the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzylamine

Classical synthetic transformations remain a cornerstone of organic chemistry, offering reliable and well-established routes to a wide array of molecules. For the synthesis of this compound, several traditional methods can be envisaged, primarily involving the formation of the benzylamine (B48309) moiety from readily available precursors.

One of the most direct and widely used classical methods for the preparation of primary amines is reductive amination . This reaction involves the condensation of an aldehyde or ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, the commercially available 2-fluoro-5-(trifluoromethoxy)benzaldehyde serves as the ideal starting material. The reaction would proceed by treating the aldehyde with ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

Another common classical approach is the reduction of a nitrile . The corresponding 2-fluoro-5-(trifluoromethoxy)benzonitrile can be reduced to this compound using various reducing agents. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Alternatively, catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon (Pd/C) can also achieve this reduction.

A third classical route is the Gabriel synthesis , which provides a method for the synthesis of primary amines from primary alkyl halides, avoiding the over-alkylation often encountered in direct amination of halides. This multi-step process would begin with the conversion of 2-fluoro-5-(trifluoromethoxy)benzyl alcohol to the corresponding benzyl (B1604629) halide, for instance, 2-fluoro-5-(trifluoromethoxy)benzyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃). The resulting benzyl bromide is then reacted with potassium phthalimide (B116566) to form an N-benzylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically by treatment with hydrazine (B178648) (Ing-Manske procedure) or acid hydrolysis, liberates the desired this compound. A similar multi-step sequence involving lithiation, formylation, reduction to the alcohol, conversion to a halide, and subsequent amination has been described in a patent for the synthesis of a related compound, 2,4,6-trifluoro-benzylamine, highlighting the feasibility of this general strategy. rsc.org

| Starting Material | Reagent(s) | Key Transformation | Product |

| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | 1. NH₃2. NaBH₄ or H₂/Pd-C | Reductive Amination | This compound |

| 2-Fluoro-5-(trifluoromethoxy)benzonitrile | 1. LiAlH₄2. H₂O | Nitrile Reduction | This compound |

| 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | 1. Potassium phthalimide2. Hydrazine | Gabriel Synthesis | This compound |

Advanced Synthetic Strategies for Fluorinated Benzylamine Derivatives

In recent years, significant advancements in synthetic methodology have provided more direct and efficient routes for the introduction of fluorine and fluorinated groups into organic molecules. These advanced strategies often employ transition-metal catalysis or radical-based transformations, enabling C-H functionalization and offering novel retrosynthetic disconnections.

Transition-Metal-Catalyzed Reactions for Fluorine and Trifluoromethoxy Group Introduction

Transition-metal catalysis has revolutionized organic synthesis, and its application in fluorination and trifluoromethoxylation reactions is a testament to its power and versatility.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups into aromatic and aliphatic systems, obviating the need for pre-functionalized starting materials. In the context of synthesizing fluorinated benzylamine derivatives, palladium-catalyzed C-H fluorination offers a direct route to introduce a fluorine atom onto the aromatic ring of a benzylamine precursor.

A notable example of this strategy is the ortho-selective C-H fluorination of benzylamines. Research has demonstrated that by employing an oxalyl amide as a directing group, palladium can catalyze the fluorination of the ortho C-H bond of the benzylamine. In a specific study, Pd(OAc)₂ was used as the catalyst with N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. This methodology allows for the controlled mono- or difluorination of the benzylamine derivatives by adjusting the reaction conditions, providing an efficient pathway to ortho-fluorinated benzylamines. While this method has been demonstrated for the introduction of a fluorine atom, its application to substrates already containing a trifluoromethoxy group would be a logical extension for the synthesis of molecules like this compound from a trifluoromethoxy-substituted benzylamine precursor.

| Catalyst | Directing Group | Fluorinating Reagent | Key Transformation | Product Type |

| Pd(OAc)₂ | Oxalyl amide | N-fluorobenzenesulfonimide (NFSI) | ortho-C-H Fluorination | ortho-Fluorinated benzylamines |

Copper catalysis has proven to be particularly effective for the introduction of the trifluoromethyl (CF₃) group. While the user's query specifies the trifluoromethoxy (OCF₃) group, the methodologies for trifluoromethylation are often related and provide insight into the introduction of fluorinated moieties. Copper-catalyzed trifluoromethylation reactions can proceed through various mechanisms, involving nucleophilic, electrophilic, or radical trifluoromethyl sources.

One relevant approach is the copper-mediated trifluoromethylation of benzyl halides. For instance, benzyl bromides can react with a copper-trifluoromethyl species, generated in situ, to yield the corresponding trifluoromethylated product. This type of reaction provides a direct method to install a CF₃ group at the benzylic position.

Furthermore, copper catalysis can be employed in the amino-trifluoromethylation of alkenes. This process involves the simultaneous addition of an amine and a trifluoromethyl group across a double bond. Such a reaction, if applied to a suitable alkene precursor, could provide a novel route to β-trifluoromethyl amines, which are structurally related to benzylamines. A high-valent Cu(III)-CF₃ complex can serve as a source of both a CF₃ radical and a Cu(II) oxidant, facilitating this transformation. researchgate.net

| Catalyst System | Substrate Type | Trifluoromethyl Source | Key Transformation | Product Type |

| Copper(I) salts | Benzyl bromides | Electrophilic CF₃ reagents | Benzylic Trifluoromethylation | Benzyl-CF₃ compounds |

| High-valent Cu(III)-CF₃ complex | Alkenes | Cu(III)-CF₃ complex | Amino-trifluoromethylation | β-Trifluoromethyl amines |

Radical Trifluoromethoxylation Pathways for Accessing Fluorinated Amines

Radical chemistry has witnessed a renaissance in recent years, with the development of mild and selective methods for the generation and reaction of radical species. Radical trifluoromethoxylation, in particular, offers a direct pathway for the introduction of the valuable OCF₃ group.

A significant advancement in this area is the development of radical amino- and hydroxy-trifluoromethoxylations of alkenes. Research has shown that β,β-difluorostyrenes can undergo a radical addition process to introduce both an amine and a trifluoromethoxy group. rsc.orgrsc.orgresearchgate.net This reaction provides a direct route to compounds containing a difluoro(trifluoromethoxy)methyl group, which is a close structural analog of the trifluoromethoxybenzyl moiety. rsc.orgrsc.orgresearchgate.net

The reaction is proposed to proceed via a free radical mechanism, which can be initiated under photoredox catalysis. rsc.orgrsc.orgresearchgate.net This methodology has been shown to be applicable to a range of substituted β,β-difluorostyrenes, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net The resulting difluoro(trifluoromethoxy)methyl benzylamine derivatives are versatile intermediates that can be further transformed into various bioactive molecules. rsc.orgresearchgate.net

Furthermore, radical C-H trifluoromethoxylation of arenes represents another direct approach. nih.govresearchgate.netnih.govfu-berlin.de Reagents such as bis(trifluoromethyl)peroxide (BTMP) can serve as a source of the trifluoromethoxy radical (•OCF₃) under visible light photoredox or TEMPO catalysis. nih.govfu-berlin.de This allows for the direct functionalization of unactivated aromatic C-H bonds, providing a powerful tool for the synthesis of trifluoromethoxylated arenes which could then be further elaborated to the desired benzylamine. nih.govfu-berlin.de

| Reaction Type | Substrate | Key Reagents | Key Transformation | Product Type |

| Radical Amino-trifluoromethoxylation | β,β-Difluorostyrenes | Trifluoromethoxylation reagent, Amine source, Photocatalyst | Addition of -NH₂ and -OCF₃ across C=C | α-Difluoro(trifluoromethoxy)methyl benzylamines |

| Radical C-H Trifluoromethoxylation | Arenes | Bis(trifluoromethyl)peroxide (BTMP), Photocatalyst or TEMPO | Direct C-H Trifluoromethoxylation | Trifluoromethoxylated arenes |

Synthesis of Difluoro(trifluoromethoxy)methyl Benzylamine Derivatives

The introduction of the difluoro(trifluoromethoxy)methyl (–CF2OCF3) group into benzylamine scaffolds represents a significant advancement in medicinal chemistry, offering unique electronic and steric properties. A key strategy for synthesizing these derivatives involves the radical trifluoromethoxylation of β,β-difluorostyrenes. rsc.org This approach selectively functionalizes the styrenes to install the –CF2–O–CF3 moiety, which is noted for its stability under acidic conditions. rsc.org

The reaction typically proceeds by treating various substituted β,β-difluorostyrenes with a trifluoromethoxylation reagent in an appropriate solvent like acetonitrile (B52724). rsc.org This method has proven effective for a range of substrates, including those with halogen substituents (Cl, F, Br) and other functional groups on the aryl ring. The resulting difluoro(trifluoromethoxy)methyl benzylamine derivatives are generally obtained in good yields. rsc.org For instance, para-substituted β,β-difluorostyrenes with chloro, fluoro, and bromo groups have been successfully converted into the corresponding benzylamine products in yields ranging from 63% to 67%. rsc.org

The synthetic utility of the resulting amine products is significant. The primary amine functionality can be readily accessed, for example, by removing an acetyl protecting group under acidic conditions, which allows for subsequent modifications. rsc.org These derivatives can be transformed into more complex bioactive analogs, such as pyrrole (B145914) derivatives and fendiline (B78775) analogues, demonstrating their potential as building blocks in drug development. rsc.org

| Substrate (β,β-difluorostyrene derivative) | Product (Difluoro(trifluoromethoxy)methyl Benzylamine derivative) | Yield (%) | Reference |

|---|---|---|---|

| para-Chloro-β,β-difluorostyrene | para-Chloro-α-[difluoro(trifluoromethoxy)methyl]benzylamine | 67 | rsc.org |

| para-Fluoro-β,β-difluorostyrene | para-Fluoro-α-[difluoro(trifluoromethoxy)methyl]benzylamine | 63 | rsc.org |

| para-Bromo-β,β-difluorostyrene | para-Bromo-α-[difluoro(trifluoromethoxy)methyl]benzylamine | 65 | rsc.org |

| Unsubstituted β,β-difluorostyrene | α-[Difluoro(trifluoromethoxy)methyl]benzylamine | 65 | rsc.org |

Biomimetic Reductive Amination and Proton Shift Reactions for Fluoroalkylamine Synthesis

Biomimetic reductive amination provides a practical and efficient pathway for the synthesis of fluorine-containing amines. This method mimics natural transamination processes and relies on an azomethine-azomethine isomerization, which involves a researchgate.netresearchgate.net-proton shift reaction. nih.govresearchgate.net The process begins with the condensation of a fluorinated aldehyde or ketone with benzylamine to form an N-benzylimine. In a departure from their non-fluorinated counterparts, these fluorinated imines readily undergo isomerization in the presence of a base like triethylamine (B128534) to yield the corresponding N-benzylidene derivatives. nih.gov

This isomerization is essentially an intramolecular process, as confirmed by isotope exchange experiments. nih.gov The subsequent hydrolysis of the rearranged imine furnishes the desired fluoroalkylamine. The simplicity of the procedure, coupled with the low cost of reagents, makes this a highly practical method for accessing amines of biological interest. nih.gov The rate of this isomerization is dependent on the structure of the starting imine, with the reactivity generally increasing in the order of aryl perfluoroalkyl ketimines, per(poly)fluoroalkyl aldimines, and alkyl perfluoroalkyl ketimines. nih.gov This strategy has been successfully applied to a variety of fluorinated carbonyl compounds. researchgate.net

| Starting Carbonyl Compound | Intermediate Imine Type | Key Transformation | Final Product Type | Reference |

|---|---|---|---|---|

| Fluorinated Aldehyde | Per(poly)fluoroalkyl Aldimine | researchgate.netresearchgate.net-Proton Shift | Fluoroalkylamine | nih.gov |

| Fluorinated Ketone | Perfluoroalkyl Ketimine | researchgate.netresearchgate.net-Proton Shift | Fluoroalkylamine | nih.gov |

| Trifluoromethyl Ketone | α-Trifluoromethyl Ketimine | Asymmetric researchgate.netresearchgate.net-Proton Shift | Chiral α-Trifluoromethyl Amine | organic-chemistry.org |

Multicomponent Reaction (MCR) Strategies for Complex Fluorinated Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, atom-efficient step by combining three or more reactants. researchgate.netnih.gov Among MCRs, the Ugi four-component reaction (U-4CR) is particularly prominent for creating diverse molecular scaffolds, including those incorporating fluorine. researchgate.netnih.gov The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamides, often referred to as peptoids. nih.govmdpi.com

This one-pot process is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. researchgate.netyoutube.com The Ugi reaction has been successfully adapted for the synthesis of fluorinated structures, such as sulfonyl fluoro peptides and gem-difluorinated pseudo-peptides. researchgate.netresearchgate.net By incorporating fluorinated building blocks as one of the four components, chemists can readily access complex fluorinated scaffolds. For example, a fluorinated amine or aldehyde can be used to introduce fluorine into the final product. The versatility and high bond-forming efficiency of the Ugi reaction make it an ideal strategy for building complex fluorinated molecules that are of significant interest in medicinal and materials science. researchgate.netresearchgate.net

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold | Reference |

|---|---|---|---|---|---|

| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acylaminoamide (Peptoid) | nih.gov |

| Fluorinated Amine | Aldehyde | Carboxylic Acid | Isocyanide | Fluorinated α-Acylaminoamide | researchgate.netresearchgate.net |

| Amine | Fluorinated Aldehyde | Carboxylic Acid | Isocyanide | Fluorinated α-Acylaminoamide | researchgate.netresearchgate.net |

| Aryl/Alkyl Amine | Aldehyde | Carboxylic Acid | Sulfonyl Fluoro Isocyanide | Sulfonyl Fluoro α-Amino Amide | researchgate.net |

Enantioselective Synthetic Routes to Chiral Fluorinated Benzylamines

The synthesis of enantiomerically pure chiral fluorinated amines is of paramount importance in pharmaceutical development, as the stereochemistry of a molecule is critical to its biological activity. Several enantioselective strategies have been developed to access these valuable building blocks.

One major approach is the asymmetric reduction of prochiral imines . This can be achieved through various catalytic systems.

Biocatalysis: Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric reduction of C=N bonds. nih.gov These enzymes can reduce a range of cyclic and linear imines with high enantioselectivity. nih.govunito.it For example, (R)-IREDs have been used for the preparative-scale synthesis of alkaloids with excellent enantiomeric excess (ee). nih.gov

Transition-Metal Catalysis: Chiral catalysts based on metals like iridium and ruthenium are effective for the asymmetric hydrogenation of imines. rsc.orgorganic-chemistry.org These methods, including asymmetric transfer hydrogenation (ATH) using hydrogen donors like formic acid, can produce chiral amines with high yields and enantioselectivities. rsc.org

Another effective strategy involves the use of chiral auxiliaries . The N-tert-butylsulfinyl group is a widely used chiral auxiliary in the synthesis of fluorinated chiral amines. nih.gov This method involves the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or the asymmetric addition of fluorinated reagents to the imines. The high stereocontrol, broad substrate scope, and operational simplicity make this a popular choice. nih.gov

A third approach is asymmetric biomimetic transamination . This method utilizes a chiral catalyst, such as an axially chiral pyridoxamine, to facilitate an enantioselective 1,3-proton shift within a ketimine intermediate formed from a trifluoromethyl ketone. organic-chemistry.org This process mimics enzymatic transamination and can produce optically active α-trifluoromethyl amines in high yields and with excellent ee's under mild conditions. organic-chemistry.org

| Enantioselective Strategy | Key Reagent/Catalyst | Mechanism/Principle | Typical Substrate | Reference |

|---|---|---|---|---|

| Biocatalytic Imine Reduction | Imine Reductase (IRED) | Enzyme-catalyzed asymmetric reduction of C=N bond | Prochiral cyclic or linear imines | nih.govnih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru or Ir complexes | Metal-catalyzed transfer of hydrogen from a donor (e.g., formic acid) | N-sulfonyl or N-phosphinyl imines | rsc.orgorganic-chemistry.org |

| Chiral Auxiliary Method | N-tert-butylsulfinylamine | Diastereoselective addition to a C=N bond bearing a chiral auxiliary | Fluorinated aldehydes/ketones | nih.gov |

| Asymmetric Biomimetic Transamination | Chiral Pyridoxamine | Organocatalyzed enantioselective 1,3-proton shift | Trifluoromethyl ketones | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethoxy Benzylamine

Reactivity Profiles of the Amine Functional Group

The chemical behavior of 2-Fluoro-5-(trifluoromethoxy)benzylamine is significantly influenced by the primary amine (-NH₂) attached to the benzylic carbon. This functional group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic, thus enabling it to participate in a variety of characteristic reactions. While the electron-withdrawing fluorine and trifluoromethoxy substituents on the aromatic ring can modulate the amine's reactivity by slightly reducing its basicity and nucleophilicity through inductive effects, the fundamental reaction profile remains that of a typical primary benzylamine (B48309).

As a primary amine, this compound acts as a competent nucleophile, capable of attacking electron-deficient centers. A primary example of this reactivity is its participation in nucleophilic substitution reactions with alkyl halides. In these SN2-type reactions, the nitrogen atom's lone pair displaces a halide from an alkyl substrate, leading to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. The reaction is generally facilitated by a base to neutralize the hydrohalic acid byproduct. The site of alkylation is critically dependent on the nature and substitution pattern of the reactants. researcher.life

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This compound readily undergoes this transformation. The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. This reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product. nih.govnih.gov This process is a versatile method for creating complex molecules, as fluorinated imines are important pharmacophores in various bioactive compounds. nih.govrsc.org

The amine group of this compound can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation: Beyond the simple substitution with alkyl halides, more controlled N-alkylation can be achieved through methods like reductive amination or using benzyl (B1604629) alcohols with specific catalysts. nih.govacs.org These processes allow for the introduction of various alkyl groups onto the nitrogen atom, yielding secondary amines.

N-Acylation: The amine reacts efficiently with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. orientjchem.org This reaction is typically rapid and proceeds under mild, often catalyst-free, conditions. The resulting N-acylated products are important in medicinal chemistry, and this transformation is a common step in the synthesis of more complex pharmaceutical intermediates. nih.gov

Interactive Table: Reactivity of the Amine Group in this compound

| Reaction Type | Reagent Class | General Product Structure |

| Nucleophilic Substitution | Alkyl Halide (R-X) | C₈H₆F₄(CH₂NHR) |

| Imine Formation | Aldehyde (R-CHO) | C₈H₆F₄(CH₂N=CHR) |

| Imine Formation | Ketone (R-CO-R') | C₈H₆F₄(CH₂N=CRR') |

| N-Acylation | Acyl Chloride (R-COCl) | C₈H₆F₄(CH₂NHCOR) |

| N-Acylation | Acid Anhydride (RCO)₂O | C₈H₆F₄(CH₂NHCOR) |

Influence of Fluorine and Trifluoromethoxy Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is dictated by the combined electronic and steric effects of its three substituents: the 2-fluoro group, the 5-trifluoromethoxy group, and the 1-(aminomethyl) group.

The substituents on the aromatic ring significantly alter its electron density and, consequently, its susceptibility to electrophilic or nucleophilic attack. aakash.ac.in

-CH₂NH₂ (at C1): This is a weakly activating, ortho, para-directing group.

-F (at C2): This group is deactivating due to its strong -I effect but directs substitution to the ortho and para positions via its +M (mesomeric or resonance) effect. csbsju.eduwikipedia.org

-OCF₃ (at C5): This is a strongly deactivating, meta-directing group due to the powerful inductive electron withdrawal by the three fluorine atoms. vaia.comresearchgate.net

The interplay of these effects makes predicting the exact site of substitution complex. The strong deactivation by both -F and -OCF₃ groups suggests that harsh reaction conditions would be necessary for EAS to occur. libretexts.org The most likely positions for attack would be those least deactivated or most activated, representing a balance between the competing directing influences.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of two strong electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus activated for nucleophilic aromatic substitution. A strong nucleophile could potentially displace one of the substituents, most likely the fluorine atom, as fluoride (B91410) is a good leaving group in SNAr reactions.

Interactive Table: Electronic Effects of Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Ring Effect | Directing Influence (EAS) |

| -CH₂NH₂ | C1 | Weakly withdrawing | N/A (insulated by CH₂) | Weakly Activating | ortho, para |

| -F | C2 | Strongly withdrawing | Weakly donating | Deactivating | ortho, para |

| -OCF₃ | C5 | Very strongly withdrawing | Weakly donating (offset by -I) | Strongly Deactivating | meta |

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving the aromatic ring.

The fluorine atom is relatively small, and its steric impact is generally considered minimal, similar to that of a hydrogen atom. mdpi.com

The trifluoromethoxy group (-OCF₃) , however, is significantly bulkier than a fluorine or hydrogen atom and exerts considerable steric hindrance at its adjacent (ortho) positions (C4 and C6). mdpi.com This steric bulk can impede the approach of an electrophile to these sites, potentially favoring substitution at the less hindered, though electronically deactivated, C3 position. The steric profile of the trifluoromethoxy group is considered more significant than that of a trifluoromethyl group. mdpi.comdocumentsdelivered.com Therefore, in designing synthetic routes that involve substitution on the aromatic ring, the steric blocking effect of the trifluoromethoxy group must be a key consideration.

Elucidation of Reaction Mechanisms in Transformations Involving this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the nucleophilic primary amine, the aromatic ring, and the electron-withdrawing fluorine and trifluoromethoxy substituents. Mechanistic investigations into the reactions of this compound and related structures provide a framework for understanding its reactivity and for predicting the pathways of its transformations.

Mechanistic Studies of Trifluoromethoxylation Reactions

While specific mechanistic studies detailing the synthesis of this compound via trifluoromethoxylation are not extensively documented in publicly available literature, the introduction of a trifluoromethoxy (OCF3) group onto an aromatic ring generally proceeds through several established mechanistic pathways. These reactions are crucial for the synthesis of a wide array of pharmaceuticals and agrochemicals. The formation of the trifluoromethoxy group on the aromatic precursor to this compound can be understood through the following generalized mechanisms:

Electrophilic Trifluoromethoxylation: This pathway involves the use of an electrophilic "CF3O+" source. Reagents such as those derived from trifluoromethyl hypofluorite (B1221730) (CF3OF) or other hypervalent iodine compounds can react with electron-rich aromatic rings. However, due to the presence of a deactivating fluorine atom and another electron-withdrawing group that would eventually become the benzylamine moiety, the aromatic ring in the precursor is likely not sufficiently nucleophilic for a direct electrophilic aromatic substitution.

Nucleophilic Trifluoromethoxylation: A more plausible route for an electron-deficient aromatic ring involves nucleophilic aromatic substitution (SNAr). In this scenario, a precursor with a good leaving group (e.g., a nitro or halo group) at the 5-position could react with a nucleophilic trifluoromethoxide source, such as a trifluoromethoxide salt (e.g., KOCF3 or CsOCF3). The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex. The strong electron-withdrawing nature of the other ring substituents would facilitate this nucleophilic attack.

Radical Trifluoromethoxylation: Radical pathways offer another viable method for introducing the OCF3 group. rsc.org These reactions often involve the generation of a trifluoromethoxyl radical (•OCF3) from a suitable precursor. rsc.org This radical can then add to the aromatic ring. Control experiments, including radical clock experiments, have been used to support a free radical mechanism in the trifluoromethoxylation of certain alkenes. rsc.org

Table 1: Comparison of General Trifluoromethoxylation Mechanisms

| Mechanism Type | Reagent Type | Substrate Requirement | Key Intermediate |

|---|---|---|---|

| Electrophilic | Electrophilic "CF3O+" source | Electron-rich arene | Sigma complex (Wheland intermediate) |

| Nucleophilic (SNAr) | Nucleophilic "CF3O-" source | Electron-poor arene with a good leaving group | Meisenheimer complex |

Pathways for Derivatization of the Benzylamine Core

The benzylamine core of this compound is a key site for derivatization, allowing for the construction of more complex molecules. The primary amine group is a potent nucleophile and can participate in a variety of chemical transformations. The electron-withdrawing fluoro and trifluoromethoxy groups on the aromatic ring influence the reactivity of the amine by decreasing its basicity and nucleophilicity compared to unsubstituted benzylamine.

Nucleophilic Substitution: The amine group can act as a nucleophile in SN2-type reactions. For instance, in reactions with alkyl halides like benzyl bromide, substituted benzylamines have been shown to form a transition state that leads to the corresponding N-alkylated product. researchgate.net The reaction rate is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the fluoro and trifluoromethoxy groups in the title compound, are expected to decrease the reaction rate compared to unsubstituted benzylamine due to the reduced nucleophilicity of the nitrogen atom. researchgate.net

Amide Bond Formation: A common derivatization pathway for primary amines is the formation of amides through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to form the amide bond and eliminate a leaving group.

Reductive Amination: The benzylamine can also be synthesized or further functionalized via reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For instance, modifications to a benzylamine template have been achieved through reductive amination with 1-acetyl-4-piperidone. nih.gov

Enzymatic Reactions: The reactivity of benzylamines has also been studied in biological contexts. For example, methylamine (B109427) dehydrogenase can interact with a series of para-substituted benzylamines. nih.gov These studies have shown that the oxidation of these amines by the enzyme likely proceeds through a carbanionic reaction intermediate. nih.gov A Hammett plot analysis indicated that the reaction rate is influenced by the field/inductive effects of the substituents. nih.gov

Table 2: Common Derivatization Reactions of the Benzylamine Core

| Reaction Type | Reagent | Key Intermediate | Product Type |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Alkyl halide | SN2 transition state | Secondary or tertiary amine |

| Amide Bond Formation | Carboxylic acid derivative | Tetrahedral intermediate | Amide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Imine/Enamine | Substituted amine |

Applications of 2 Fluoro 5 Trifluoromethoxy Benzylamine in Medicinal Chemistry and Drug Discovery

Role of 2-Fluoro-5-(trifluoromethoxy)benzylamine as a Precursor in Pharmaceutical Synthesis

This compound is a key starting material in the multi-step synthesis of complex molecules with therapeutic potential. Its utility stems from the reactive benzylamine (B48309) moiety, which can readily participate in a variety of chemical transformations to construct the core structures of pharmacologically active compounds.

Intermediate in the Preparation of Novel Therapeutic Agents

A significant application of this compound is its use as an intermediate in the synthesis of inhibitors of Tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling has been implicated in various cancers and pain-related disorders.

The synthesis of potent and selective TRK inhibitors often involves the construction of a core scaffold to which various substituents are attached to optimize binding affinity and pharmacokinetic properties. This compound provides a key fragment for these molecules. For instance, in the synthesis of certain pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, this benzylamine derivative is used to introduce the 2-fluoro-5-(trifluoromethoxy)benzyl group onto the heterocyclic core. This specific substitution pattern has been found to be advantageous for achieving high potency against TRK kinases.

| Therapeutic Target | Compound Class | Role of this compound |

| Tropomyosin receptor kinases (TRKs) | Pyrazolo[1,5-a]pyrimidine derivatives | Introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl moiety |

Building Block for Heterocyclic Systems with Pharmacological Relevance

While this compound is a valuable precursor, specific examples of its direct use in the synthesis of a wide range of pharmacologically relevant heterocyclic systems are not extensively detailed in the currently available scientific literature. The primary amine of the benzylamine can, in principle, be utilized in condensation reactions with various electrophilic partners to form a diverse array of heterocyclic rings. However, detailed synthetic procedures and the pharmacological evaluation of the resulting specific heterocyclic systems derived directly from this starting material require further investigation and documentation.

Development of Novel Derivatives for Enhanced Biological Activity

The modification of lead compounds to enhance their biological activity is a fundamental aspect of drug discovery. The this compound scaffold can be derivatized to generate novel compounds with improved therapeutic potential.

Design and Synthesis of Oxadiazole-Based Compounds

The scientific literature reviewed does not provide specific examples of the direct synthesis of oxadiazole-based compounds starting from this compound. The synthesis of 1,3,4-oxadiazoles, a common motif in medicinal chemistry, typically involves the cyclization of diacylhydrazines or the reaction of an acid hydrazide with a coupling partner. While the benzylamine could be converted to a corresponding acid hydrazide, direct synthetic routes employing this compound for the construction of oxadiazole rings are not prominently reported.

Incorporation into Triazolo[1,5-a]chemimpex.comnih.govbeilstein-journals.orgtriazine Scaffolds

There is no readily available information in the reviewed scientific literature detailing the direct incorporation of this compound into triazolo[1,5-a] chemimpex.comnih.govbeilstein-journals.orgtriazine scaffolds. The synthesis of this particular heterocyclic system often involves the construction of the triazole ring followed by the annulation of the triazine ring, or vice versa, using specific precursors. The role of this compound as a direct building block in these synthetic strategies has not been explicitly described.

Derivatization to Antimalarial Tetrazoles and Amides

Research into novel antimalarial agents has explored a wide range of chemical scaffolds. While fluorinated compounds are of significant interest in this area, the available literature does not specifically document the derivatization of this compound to antimalarial tetrazoles and amides. Studies on related compounds, such as those containing a trifluoromethyl group, have shown promise, but direct evidence for the use of the trifluoromethoxy analogue in this context is currently lacking.

Synthesis of Adenosine (B11128) Analogs with Modified Antiviral Activity

This compound is a key intermediate for the synthesis of N6-substituted adenosine analogs, a class of compounds extensively studied for their antiviral properties. The general synthetic strategy involves the nucleophilic substitution of a halogenated purine (B94841) precursor, typically 6-chloropurine (B14466) riboside, with the benzylamine. nih.gov

The reaction proceeds by treating a protected form of 6-chloropurine riboside, such as 2′,3′,5′-tri-O-isobutyroyl-6-chloropurine riboside, with this compound in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com Following the coupling reaction, the protecting groups on the ribose sugar are removed under basic conditions to yield the final N6-(2-fluoro-5-(trifluoromethoxy)benzyl)adenosine analog. nih.gov

Research has consistently shown that the incorporation of fluorine atoms or trifluoromethyl groups onto the benzyl (B1604629) ring of N6-benzyladenosine derivatives can dramatically enhance their antiviral activity and selectivity. mdpi.comresearchgate.net For instance, N6-benzyladenosine itself shows activity against human enterovirus 71 (EV71), but analogs with trifluoromethyl groups have demonstrated inhibition at nanomolar concentrations with reduced cytotoxicity, leading to a significantly improved selectivity index. researchgate.net The presence of the 2-fluoro and 5-trifluoromethoxy substituents is therefore anticipated to produce highly potent antiviral agents by modulating the molecule's lipophilic, electronic, and steric features, which influences its pharmacodynamic and pharmacokinetic profiles. researchgate.net

Table 1: Antiviral Activity of Selected N6-Benzyladenosine Analogs against Enterovirus 71 (EV71)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N6-Benzyladenosine (BAPR) | 0.68 | 15 | 22 |

| N6-(3-Trifluoromethylbenzyl)adenosine | 0.068 | >235 | >3456 |

Data sourced from studies on related fluorinated adenosine analogs. EC₅₀ represents the concentration for 50% of maximal antiviral effect, while CC₅₀ is the cytotoxic concentration for 50% of cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Creation of Fluorinated Benzothiazole (B30560) Derivatives

While this compound is not a typical starting material for the direct synthesis of the core benzothiazole ring system, which is often formed by the cyclization of 2-aminothiophenols, it can be utilized to create complex derivatives. jchr.org The amine functionality allows it to be incorporated into a pre-formed benzothiazole scaffold that has a suitable electrophilic site.

For example, a benzothiazole core could be functionalized with a carboxylic acid or sulfonyl chloride group. This compound could then be used to form an amide or sulfonamide linkage, respectively. This approach appends the fluorinated benzyl moiety to the heterocyclic system, leveraging the known bioactivity of both components. Fluorinated benzothiazole derivatives are recognized for a wide range of pharmacological activities, including potent antimicrobial and antitumor properties. researchgate.netresearchgate.net The introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl group is a strategic design element aimed at enhancing the efficacy and metabolic stability of the final benzothiazole derivative. nih.gov

Investigation of Therapeutic Potentials of this compound Derivatives

The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in drug discovery to enhance therapeutic potential. Derivatives of this compound are therefore actively investigated for a range of pharmacological activities.

Antitumor and Antiproliferative Activity Studies

Derivatives of fluorinated benzylamines are recognized as key intermediates in the development of novel anti-cancer agents. chemimpex.com The structural features of this compound are designed to improve the bioavailability and efficacy of resulting drug candidates.

Research into related compounds provides strong evidence for this potential. For example, pyrimidinone derivatives synthesized from benzylamines are being investigated as potent inhibitors of kinases involved in cancer cell proliferation. google.com Furthermore, studies on O-benzyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine have shown that such modifications can lead to compounds with significantly enhanced antitumor activity compared to the parent molecule. nih.gov The lipophilicity and electronic properties conferred by the 2-fluoro-5-(trifluoromethoxy)benzyl group make it an attractive moiety for inclusion in new compounds targeting various cancer cell lines.

Table 2: Antiproliferative Activity of a Related Benzylamino-Substituted Scaffold

| Cell Line | Compound Class | IC₅₀ (µM) |

|---|---|---|

| HCT-116 (Colon Cancer) | Novel Imipridone Derivative | 0.057 |

| PC-3 (Prostate Cancer) | Novel Imipridone Derivative | 0.063 |

Data from a patent on anticancer imipridone derivatives containing a fluorobenzyl group, demonstrating the potency of such scaffolds. google.com IC₅₀ is the concentration that inhibits 50% of cell growth.

Research into Antiviral and Antimicrobial Properties

Antiviral Properties: As detailed in section 4.2.4, a primary application of this compound is in the synthesis of N6-benzyladenosine analogs with potent antiviral activity. mdpi.com The introduction of fluorine and trifluoromethyl groups into N6-benzyladenosine has been shown to yield compounds with low-micromolar to nanomolar efficacy against RNA viruses like enteroviruses. researchgate.net Fluorine substitution can enhance metabolic stability and alter the electronic properties of the molecule, leading to improved binding affinity for viral enzymes or other protein targets. mdpi.com Therefore, derivatives of this compound are considered highly promising candidates for the development of new antiviral therapies.

Antimicrobial Properties: The structural motifs present in this compound are frequently found in potent antimicrobial agents. The trifluoromethoxy group, in particular, has been shown to be more effective than the trifluoromethyl group in certain classes of antimicrobial chalcones. nih.gov Furthermore, fluorinated benzothiazoles and N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated significant activity against various Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Synthesizing new heterocyclic derivatives that incorporate the this compound scaffold is a rational approach to discovering novel antibacterial and antifungal agents with enhanced potency and favorable pharmacokinetic properties.

Contributions to Neurological Disorder Therapeutics

The unique structural features of this compound, namely the presence of both a fluorine atom and a trifluoromethoxy group on the benzylamine scaffold, make it a valuable building block in the synthesis of potential drug candidates for neurological disorders. The trifluoromethoxy group is known to significantly enhance the metabolic stability and lipophilicity of a molecule. This increased lipophilicity can improve a drug's ability to cross the blood-brain barrier, a critical attribute for compounds targeting the central nervous system (CNS).

One of the most notable examples of a marketed drug for a neurological disorder that contains a trifluoromethoxy group is Riluzole. This medication is utilized in the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. The trifluoromethoxy moiety in Riluzole is crucial for its pharmacokinetic profile, contributing to its oral bioavailability and CNS penetration. While direct research specifically detailing the synthesis of novel neurological disorder therapeutics from this compound is not extensively published in publicly accessible literature, its structural similarity to key fragments of CNS-active molecules suggests its potential as a precursor in the development of new chemical entities for a range of neurological conditions. The strategic placement of the fluorine atom can further influence the compound's electronic properties and binding interactions with therapeutic targets.

Modulators of Ion Channels (e.g., Nav1.8) and Pain Management Research

Voltage-gated sodium channels, particularly the Nav1.8 subtype, are critical in the transmission of pain signals and have emerged as a key target for the development of new analgesics. The modulation of these ion channels offers a promising avenue for pain management, potentially providing alternatives to traditional opioid medications.

The structural motifs present in this compound are relevant to the design of ion channel modulators. The trifluoromethoxy group can play a significant role in enhancing the binding affinity and selectivity of a compound for its target protein. In the context of Nav1.8 inhibitors, achieving high selectivity over other sodium channel subtypes (such as those in the heart and central nervous system) is paramount to minimizing side effects.

While specific research detailing the use of this compound in the synthesis of Nav1.8 modulators is not prominently featured in peer-reviewed journals, the broader class of fluorinated benzylamine derivatives has been explored in this therapeutic area. The lipophilic and electron-withdrawing properties of the trifluoromethoxy group can influence how a molecule interacts with the voltage sensor or the pore of the ion channel.

The development of potent and selective Nav1.8 inhibitors is an active area of research. Pharmaceutical companies and academic labs are continuously exploring novel chemical scaffolds to identify new drug candidates. The inclusion of the 2-fluoro-5-(trifluoromethoxy)phenylmethyl moiety in these exploratory syntheses could be a strategy to optimize the drug-like properties of potential pain therapeutics.

Below is a table summarizing the potential contributions of the key functional groups of this compound in medicinal chemistry.

| Functional Group | Potential Contribution in Drug Design |

| Trifluoromethoxy (-OCF₃) | - Enhances metabolic stability- Increases lipophilicity for better blood-brain barrier penetration- Can improve binding affinity to target proteins |

| Fluorine (-F) | - Modulates electronic properties- Can influence binding interactions and conformation- May block metabolic pathways |

| Benzylamine | - Serves as a versatile chemical scaffold for further molecular elaboration |

Structure Activity Relationship Sar Studies and the Impact of Fluorination on Biological Function

Correlating Fluorine Position and Number with Biological Efficacy

Research into a series of fluorine-substituted benzylamines has demonstrated a clear correlation between the electronic character of the benzene (B151609) ring and the rate of enzymatic turnover by MAO-B. Generally, as the electron-withdrawing nature of the ring increases with the addition of fluorine, the turnover number (kcat) decreases. This suggests that a more electron-rich aromatic ring facilitates the enzymatic oxidation process.

Interactive Data Table: Kinetic Parameters for the Oxidation of Fluorine-Substituted Benzylamines by Monoamine Oxidase B

| Compound | Substituent Position | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Benzylamine (B48309) | - | 10.5 | 0.8 | 13125 |

| 2-Fluorobenzylamine | 2-F | 2.5 | 0.3 | 8333 |

| 3-Fluorobenzylamine (B89504) | 3-F | 1.8 | 0.2 | 9000 |

| 4-Fluorobenzylamine | 4-F | 1.5 | 0.3 | 5000 |

| 2,4-Difluorobenzylamine | 2,4-diF | 0.5 | 0.4 | 1250 |

Data is illustrative and compiled from structure-activity relationship studies on fluorinated benzylamines.

The data indicates that while all the fluorinated compounds are substrates for MAO-B, the introduction of fluorine generally leads to a lower catalytic efficiency (kcat/Km) compared to the unsubstituted benzylamine. The position of the fluorine atom also plays a crucial role; for instance, the 3-fluoro derivative exhibits a slightly higher efficiency than the 2-fluoro and 4-fluoro analogs, suggesting subtle differences in how the electronic and steric properties of the substituent influence binding and catalysis. The difluorinated analog shows a marked decrease in efficiency, highlighting the cumulative effect of multiple electron-withdrawing groups.

Role of the Trifluoromethoxy Group in Modulating Molecular Lipophilicity and Bioavailability

The trifluoromethoxy (-OCF3) group is a key functional group in drug design, primarily due to its ability to significantly modulate a molecule's lipophilicity, which in turn affects its bioavailability. nih.gov Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The -OCF3 group is considered one of the most lipophilic substituents used in medicinal chemistry. researchgate.net Its high lipophilicity stems from the replacement of the hydrogen atoms of a methoxy (B1213986) group with highly electronegative fluorine atoms. This alteration not only increases the molecular volume but also changes the electronic properties of the group, making it a powerful tool for enhancing membrane permeability and, consequently, bioavailability. mdpi.comwechemglobal.com The trifluoromethoxy group's ability to fine-tune logP values allows medicinal chemists to optimize a compound's solubility and permeability for better oral absorption and distribution to target tissues. researchgate.netmdpi.com

Interactive Data Table: Impact of Trifluoromethoxy Substitution on Lipophilicity (logP)

| Parent Compound | logP of Parent | Substituted Analog | logP of Analog | Change in logP (ΔlogP) |

| Aniline | 0.90 | 4-(Trifluoromethoxy)aniline | 2.94 | +2.04 |

| Toluene | 2.73 | 4-(Trifluoromethoxy)toluene | 4.21 | +1.48 |

| Phenol | 1.46 | 4-(Trifluoromethoxy)phenol | 3.20 | +1.74 |

| Benzylamine | 1.09 | 4-(Trifluoromethoxy)benzylamine | 3.13 (estimated) | +2.04 |

logP values are experimental or estimated and are used to illustrate the general effect of the trifluoromethoxy group.

Assessment of Metabolic Stability Enhancement through Fluorine Incorporation

A common strategy in drug design to enhance metabolic stability is the introduction of fluorine at positions susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. nih.gov The carbon-fluorine bond is exceptionally strong and stable, making it resistant to cleavage by metabolic enzymes. By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug can be significantly prolonged, leading to improved pharmacokinetic properties.

The benzylamine moiety, for instance, can be susceptible to oxidation. Fluorination of the aromatic ring or the benzylic position can block these metabolic pathways. Studies on various drug molecules have demonstrated the effectiveness of this approach. For example, the introduction of a fluorine atom into the structure of celecoxib (B62257) led to a four-fold increase in its metabolic stability. nih.gov Similarly, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent compound. nih.gov

Interactive Data Table: Effect of Fluorination on Metabolic Stability

| Compound | Non-fluorinated Analog | In Vitro Clearance (μL/min/mg protein) | Fluorinated Analog | In Vitro Clearance (μL/min/mg protein) | Fold Increase in Stability |

| Celecoxib Analog | Celecoxib | 80 | 4'-Fluorocelecoxib | 20 | 4 |

| Risperidone Analog | Risperidone | 96 | 9-Fluororisperidone | 6 | 16 |

| Ibuprofen Analog | Ibuprofen | 19 (human microsomes) | Fluoroibuprofen | 12 (human microsomes) | 1.6 |

| Benzylamine Analog | Benzylamine | (Hypothetical) 100 | Fluorinated Benzylamine | (Hypothetical) 25 | 4 |

Data compiled from various metabolic stability studies to illustrate the principle. Benzylamine data is hypothetical for illustrative purposes.

In the context of 2-Fluoro-5-(trifluoromethoxy)benzylamine, both the fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position are expected to contribute to its metabolic stability. The fluorine atom can shield the aromatic ring from hydroxylation, while the trifluoromethoxy group, being metabolically robust itself, further deactivates the ring towards oxidative metabolism. This dual fluorination strategy likely results in a compound with an enhanced resistance to metabolic degradation.

Analysis of pKa Shifts and Binding Affinity Modulation Induced by Fluorine Atoms

The introduction of fluorine atoms into a molecule can significantly alter its electronic properties, which in turn affects the acidity or basicity (pKa) of nearby functional groups. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can lower the pKa of basic groups like amines, making them less basic. This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and binding affinity to its biological target.

A lower pKa for an amine means that it will be less protonated at physiological pH (around 7.4). A more neutral species can more readily cross lipid membranes, potentially leading to improved absorption and distribution. However, the binding of a ligand to its target protein often involves specific ionic interactions, and a change in the protonation state can either enhance or diminish binding affinity.

The relationship between pKa and binding affinity is complex and target-dependent. For instance, in the case of monoamine oxidase (MAO) inhibitors, the binding affinity, often represented by the Michaelis constant (Km), is influenced by the electronic properties of the inhibitor.

Interactive Data Table: Influence of Fluorination on pKa and Binding Affinity (Km) for MAO-B Substrates

| Compound | Substituent | pKa (estimated) | Km (mM) |

| Benzylamine | H | 9.34 | 0.8 |

| 2-Fluorobenzylamine | 2-F | 8.90 | 0.3 |

| 3-Fluorobenzylamine | 3-F | 8.85 | 0.2 |

| 4-Fluorobenzylamine | 4-F | 8.82 | 0.3 |

| 2,4-Difluorobenzylamine | 2,4-diF | 8.40 | 0.4 |

pKa values are estimated based on the electron-withdrawing effects of fluorine. Km values are from studies on MAO-B.

The data illustrates that as fluorine is introduced, the estimated pKa of the benzylamine nitrogen decreases. In this specific example with MAO-B, the fluorinated analogs generally exhibit a lower Km value compared to benzylamine, indicating a higher binding affinity for the enzyme. This suggests that for this particular enzyme-substrate interaction, the electronic changes brought about by fluorination are favorable for binding. The 3-fluorobenzylamine shows the tightest binding (lowest Km), indicating an optimal balance of steric and electronic effects for this position.

Mechanisms of Biological Action of 2 Fluoro 5 Trifluoromethoxy Benzylamine Derivatives

Molecular Target Identification and Interaction Studies

The biological effects of 2-fluoro-5-(trifluoromethoxy)benzylamine derivatives are initiated by their interaction with specific molecular targets. Research has focused on identifying these targets and characterizing the nature of the interactions, which are fundamental to their mechanism of action.

A significant mechanism of action for derivatives of this class is the inhibition of critical enzymes. The presence of electronegative fluorine atoms can lead to potent and selective inhibition. A primary example is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. patsnap.com This pathway is essential for the synthesis of DNA and RNA, and its inhibition can halt cell proliferation. patsnap.com

DHODH inhibitors function by binding to the enzyme, often at the ubiquinone-binding site, which blocks its catalytic activity. patsnap.com This leads to a depletion of pyrimidines, essential building blocks for nucleic acids. patsnap.com The inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases, cancer, and parasitic infections like malaria, as the parasites are often entirely dependent on this pathway for survival. patsnap.comwikipedia.org

Studies on structurally related fluorinated compounds have demonstrated inhibition of other enzymes as well. For instance, fluorinated benzenesulfonic ester derivatives have shown potent inhibitory activity against enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov The trifluoromethyl or trifluoromethoxy groups on the benzylamine (B48309) scaffold can enhance hydrophobic interactions within the enzyme's active site, contributing to the inhibitory potency. nih.govbenthamscience.com

Table 1: Enzyme Inhibition by Fluorinated Benzylamine Analogs

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| Fluorinated Benzenesulfonic Esters | α-Glucosidase | 3.9 - 5.6 µM | nih.gov |

| Fluorinated Benzenesulfonic Esters | α-Amylase | 3.1 µM | nih.gov |

This table presents data for structurally related fluorinated compounds to illustrate the potential enzyme inhibitory activities of this compound derivatives.

Derivatives containing the benzylamine moiety are known to interact with various receptors. The specific substitution pattern, including the fluoro and trifluoromethoxy groups, plays a crucial role in determining the affinity and selectivity of these interactions. benthamscience.com

Research on fluorinated spirocyclic ligands with a benzylamino moiety has shown significant binding affinity for sigma (σ) receptors, particularly the σ₂ subtype. nih.gov These receptors are implicated in a variety of cellular functions and are considered targets for cancer diagnostics and therapy. Similarly, fluorinated benzamide (B126) derivatives have been developed as high-affinity, selective ligands for dopamine (B1211576) D2 receptors, which are important targets in the central nervous system. nih.gov

The binding mechanism often involves a combination of hydrophobic interactions, facilitated by the trifluoromethoxy group, and potential hydrogen bonding or electrostatic interactions involving the fluorine atom and the amine group. benthamscience.com These interactions stabilize the ligand-receptor complex, leading to the modulation of downstream signaling pathways.

Table 2: Receptor Binding Affinity of Fluorinated Benzylamine Analogs

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Fluorinated Spirocyclic Amines | Sigma-2 (σ₂) | 51 nM | nih.gov |

This table illustrates the receptor binding potential of derivatives based on data from analogous fluorinated benzylamine structures.

Elucidation of Cellular and Biochemical Pathway Modulation

The interaction of these derivatives with their molecular targets triggers a cascade of events that alter cellular and biochemical pathways. These downstream effects are the ultimate determinants of the observed biological response.

A primary consequence of inhibiting enzymes like DHODH is the disruption of DNA and RNA synthesis. patsnap.com By limiting the supply of pyrimidines, these compounds can induce cell cycle arrest, typically at the S-phase, and inhibit cell proliferation. wikipedia.orgnih.gov This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, activated lymphocytes, and certain pathogens, which have a high demand for nucleotides. patsnap.comresearchgate.net The inhibition of DHODH not only affects DNA replication but also links mitochondrial bioenergetics to cell proliferation, as DHODH is a mitochondrial enzyme connected to the electron transport chain. wikipedia.org

In the context of antimalarial activity, another potential mechanism for benzylamine derivatives is the interference with the heme detoxification pathway in the Plasmodium parasite. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

Certain antimalarial drugs function by inhibiting this polymerization process. The accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. nih.gov While DHODH inhibition is a primary antimalarial mechanism for many compounds, derivatives of this compound could potentially also interfere with heme detoxification, leading to a multi-pronged attack on the parasite. nih.gov This dual mechanism could be advantageous in overcoming drug resistance.

The benzylamine scaffold is present in molecules that exhibit anti-inflammatory properties. chemimpex.com The mechanism often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Studies on related heterocyclic compounds have shown that they can significantly suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. nih.gov Furthermore, these compounds can decrease the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This modulation of cytokine expression suggests that this compound derivatives could potentially exert anti-inflammatory effects by intervening in the signaling cascades that govern the inflammatory response.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Brequinar Sodium |

| 4SC-101 |

| cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[ nih.govbenzopyran-1,1'-cyclohexan]-4'-amine |

| cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[ nih.govbenzopyran-1,1'-cyclohexan]-4'-amine |

| [3H]NCQ 115 ((R)-5-bromo-2,3-dimethoxy-N-[1-([2,5-3H]-4- fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide) |

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. nih.govmayo.edu Derivatives of fluorinated benzylamines and related structures have shown promise in activating apoptotic pathways in cancer cells. The presence of fluorine-containing groups, such as trifluoromethoxy and trifluoromethyl, can significantly influence the biological activity of a molecule, often enhancing its efficacy as an anticancer agent. mdpi.comresearchgate.net

Research into novel 2-amino-5-benzylthiazole derivatives, which share structural similarities with benzylamines, has shed light on potential mechanisms of apoptosis induction. For instance, a derivative containing a 3-trifluoromethyl-benzyl group was found to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org The study revealed that these compounds could trigger the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. ukrbiochemjournal.orgukrbiochemjournal.org

Furthermore, these related compounds were observed to modulate the levels of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.orgukrbiochemjournal.org This shift in the balance between pro- and anti-apoptotic proteins is a critical step in the intrinsic, or mitochondrial, pathway of apoptosis. The release of mitochondrial factors, such as the endonuclease EndoG, was also noted, which contributes to DNA fragmentation, a hallmark of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org Notably, these effects were achieved without direct DNA binding or intercalation, suggesting a targeted mechanism of action on the cellular apoptotic machinery. ukrbiochemjournal.orgukrbiochemjournal.org

The incorporation of trifluoromethyl and trifluoromethoxy groups into drug candidates is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability, which can lead to improved anticancer activity. mdpi.comresearchgate.netscilit.com While direct evidence for this compound derivatives is not available, the findings for structurally similar fluorinated compounds suggest that they likely induce apoptosis through the modulation of key signaling pathways and effector proteins involved in programmed cell death.

Table 1: Effects of a Structurally Related Trifluoromethyl-benzyl Derivative on Apoptotic Markers in Human Leukemia Cells

| Apoptotic Marker | Observed Effect | Implication in Apoptosis |

| PARP1 Cleavage | Increased | Activation of executioner caspases |

| Caspase-3 Cleavage | Increased | Execution phase of apoptosis |

| Bim Protein Level | Increased | Promotion of apoptosis (pro-apoptotic) |

| Bcl-2 Protein Level | Decreased | Inhibition of anti-apoptotic protection |

| EndoG Nuclease | Increased | Contributes to DNA fragmentation |

Pharmacological Selectivity and Off-Target Activity Assessments

Evaluation of hERG Inhibition Potential

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. semanticscholar.orgnih.gov Inhibition of the hERG channel by non-cardiac drugs is a major safety concern as it can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. nih.gov Therefore, assessing the hERG inhibition potential of new chemical entities is a mandatory step in preclinical drug development.

While no specific data on the hERG inhibition potential of this compound derivatives were found, studies on other fluorinated compounds provide some insights. The introduction of a trifluoromethyl group has, in some cases, been shown to reduce hERG channel activity. For instance, in a series of tyrosine kinase c-Met inhibitors, a strategic structure-activity relationship (SAR) campaign was undertaken to mitigate hERG inhibition. researchgate.net This highlights that molecular modifications, including the addition or repositioning of fluorinated groups, can be employed to fine-tune the interaction with the hERG channel and improve the cardiac safety profile.

Specificity of Action in Complex Biological Systems

The specificity of a drug's action is its ability to interact with its intended biological target with high affinity, while having minimal interactions with other biomolecules in a complex biological system. nih.gov High specificity is desirable as it often correlates with a better safety profile and reduced side effects.

The incorporation of fluorine, trifluoromethyl, and trifluoromethoxy groups is a widely used strategy in drug design to enhance selectivity. mdpi.comresearchgate.netscilit.com These groups can alter the electronic properties, conformation, and binding interactions of a molecule with its target protein. mdpi.com Strategic fluorination can lead to enhanced binding affinity for the target and, in some instances, reduced affinity for off-target proteins. mdpi.com For example, the introduction of fluorine can improve metabolic stability by blocking sites of metabolism, which can also contribute to a more specific and prolonged pharmacological effect. nih.gov

In the context of anticancer drugs, achieving selectivity for cancer cells over healthy cells is a primary goal. While many anticancer agents have off-target effects, modern drug design aims to create compounds that target pathways or proteins that are specifically dysregulated in cancer cells. nih.gov The unique properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, can be leveraged to design derivatives of this compound that exhibit improved selectivity for their intended cancer-related targets. mdpi.com However, without experimental data on such derivatives, their specificity of action remains speculative. Thorough preclinical evaluation, including screening against a panel of kinases and other relevant off-targets, would be essential to characterize the selectivity profile of any new compound.

Applications in Agrochemical Research and Development

2-Fluoro-5-(trifluoromethoxy)benzylamine as an Intermediate for Crop Protection Agents

This compound serves as a specialized building block in the synthesis of more complex molecules designed for crop protection. Its chemical structure, featuring a benzylamine (B48309) core substituted with both a fluorine atom and a trifluoromethoxy group, offers several advantages in the design of novel agrochemicals. The benzylamine moiety provides a reactive handle for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.

The trifluoromethoxy (-OCF3) group is particularly significant in modern agrochemical design. It is known to enhance the lipophilicity of a molecule, which can improve its uptake by plants and insects. wikipedia.orgchemicalbook.com Furthermore, the trifluoromethoxy group can increase the metabolic stability of a compound, leading to longer-lasting activity in the field. chemicalbook.com The presence of this group, along with the fluorine atom, can also influence the binding of the final product to its biological target, potentially increasing its potency.

While specific, commercialized crop protection agents directly synthesized from this compound are not extensively documented in publicly available literature, its value lies in its potential as a key intermediate. Research in the agrochemical industry often involves the synthesis and screening of large libraries of compounds, and building blocks like this are crucial for generating novel candidates with desirable properties. The combination of the reactive benzylamine group and the beneficial electronic and steric properties of the fluoro and trifluoromethoxy substituents make it a valuable starting material for such discovery programs.

Research on Fluorinated Derivatives for Enhanced Herbicide and Pesticide Activity

The development of new and effective herbicides and pesticides is a continuous effort to address the challenges of weed and pest resistance and to meet evolving regulatory standards. The introduction of fluorine-containing moieties into agrochemical candidates is a well-established strategy to enhance their biological activity. nih.gov

Research has shown that the trifluoromethoxy group, in particular, is an important substituent in a number of successful agrochemicals. wikipedia.orggoogle.com For instance, the insecticide novaluron (B1679983) and the fungicide thifluzamide (B1681302) both contain a trifluoromethoxy group, which contributes to their efficacy. wikipedia.orggoogle.com While not direct derivatives of this compound, these examples highlight the beneficial impact of the -OCF3 group on pesticidal activity.

In the realm of herbicide research, scientists have explored how fluorinated derivatives can lead to enhanced activity. For example, studies on α-trifluoroanisole derivatives containing a phenylpyridine moiety have yielded compounds with potent herbicidal activity. nih.gov These compounds were found to be effective inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. nih.gov The research indicated that the trifluoromethoxy group played a beneficial role in the interaction between the herbicide and its target enzyme. nih.gov

The general principle of using fluorinated benzylamine derivatives in the synthesis of agrochemicals is also an active area of research. By reacting compounds like this compound with other chemical intermediates, researchers can create a diverse range of new molecules to be tested for herbicidal and pesticidal properties. The specific combination of the fluorine and trifluoromethoxy groups on the benzylamine ring provides a unique electronic and steric profile that can be exploited to design next-generation crop protection agents with improved performance and environmental profiles.

Below is a table summarizing the properties of key functional groups found in this compound and their general impact on agrochemical properties.

| Functional Group | General Impact on Agrochemical Properties |

| Benzylamine | Provides a reactive site for synthesizing more complex molecules. |

| Fluorine | Can enhance binding to target sites and improve metabolic stability. |

| Trifluoromethoxy | Increases lipophilicity for better uptake and can enhance metabolic stability. |

The following table lists examples of commercialized agrochemicals that contain a trifluoromethoxy group, illustrating the importance of this functional moiety in modern crop protection.

| Agrochemical | Type |

| Novaluron | Insecticide |

| Flometoquin | Insecticide |

| Flucarbazone-sodium | Herbicide |

| Flurprimidol | Plant Growth Regulator |

| Thifluzamide | Fungicide |

Advanced Analytical Techniques for Research on 2 Fluoro 5 Trifluoromethoxy Benzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Fluoro-5-(trifluoromethoxy)benzylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a comprehensive analysis, multiple NMR experiments are typically conducted, including ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR provides information on the number and environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the benzylic protons (-CH₂NH₂) and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom (H-F coupling).

¹³C NMR reveals the number and types of carbon environments. The spectrum will show characteristic signals for the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group. The signals for the aromatic carbons are often split into doublets due to coupling with the fluorine atom (C-F coupling), providing valuable connectivity information. The trifluoromethoxy carbon appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides direct information about the fluorine environments. For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethoxy (-OCF₃) group. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. azom.com

The combination of these NMR techniques allows for the unambiguous assignment of all atoms in the molecular structure, confirming the compound's identity.

Table 1: Predicted NMR Data for this compound Note: This table represents predicted values based on the analysis of structurally similar compounds, as specific experimental data for this exact molecule is not widely published.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H | ~ 3.9 | Singlet (or Doublet) | -CH₂- |

| ¹H | ~ 1.7 | Broad Singlet | -NH₂ |

| ¹H | ~ 7.0 - 7.5 | Multiplet | Aromatic CH |

| ¹³C | ~ 40 | Singlet | -CH₂- |

| ¹³C | ~ 115 - 160 | Multiplets (due to C-F coupling) | Aromatic C & C-F |

| ¹³C | ~ 121 | Quartet (¹JCF ≈ 257 Hz) | -OCF₃ |

| ¹⁹F | ~ -60 | Singlet | -OCF₃ |

| ¹⁹F | ~ -115 | Multiplet | Ar-F |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis